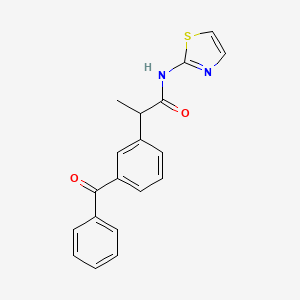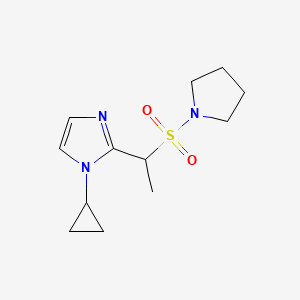
1-cyclopropyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is a synthetic organic compound that features a cyclopropyl group, a pyrrolidin-1-ylsulfonyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the imidazole ring, followed by the introduction of the cyclopropyl and pyrrolidin-1-ylsulfonyl groups under specific reaction conditions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-cyclopropyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted imidazole derivatives.
科学的研究の応用
1-cyclopropyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1-cyclopropyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- 1-cyclopropyl-2-(1-(morpholin-1-ylsulfonyl)ethyl)-1H-imidazole
- 1-cyclopropyl-2-(1-(piperidin-1-ylsulfonyl)ethyl)-1H-imidazole
- 1-cyclopropyl-2-(1-(thiomorpholin-1-ylsulfonyl)ethyl)-1H-imidazole
Uniqueness
1-cyclopropyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrrolidin-1-ylsulfonyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H19N3O2S |
|---|---|
分子量 |
269.37 g/mol |
IUPAC名 |
1-cyclopropyl-2-(1-pyrrolidin-1-ylsulfonylethyl)imidazole |
InChI |
InChI=1S/C12H19N3O2S/c1-10(18(16,17)14-7-2-3-8-14)12-13-6-9-15(12)11-4-5-11/h6,9-11H,2-5,7-8H2,1H3 |
InChIキー |
HBAZSNFKXBXRFF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CN1C2CC2)S(=O)(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


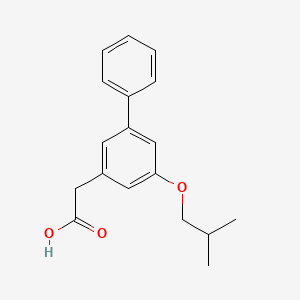
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)

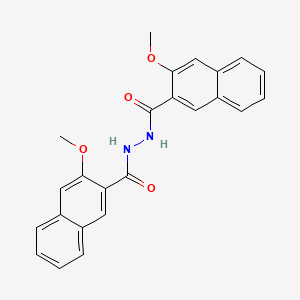
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)

![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
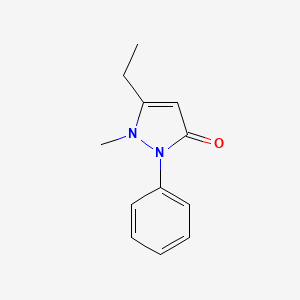
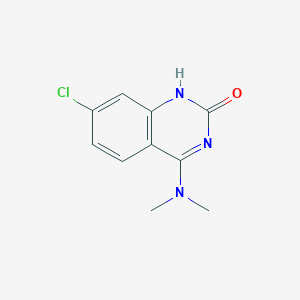
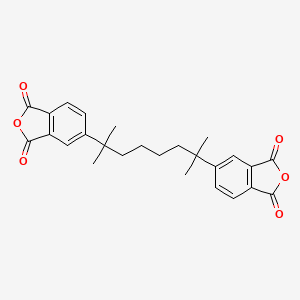
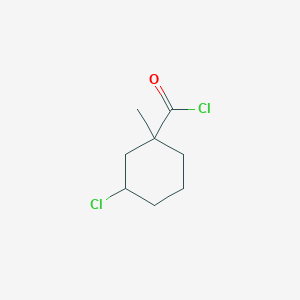

![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
